1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
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Overview
Description
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester: is a chemical compound with the molecular formula C9H16O4. It is also known by other names such as ethyl 2-methyl-1,3-dioxolane-2-acetate and fructone . This colorless liquid has a strong, fruity, apple-like odor and is commonly used in perfumery and flavoring.
Preparation Methods
Synthesis Routes:: The compound can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction proceeds as follows:
Ethyl acetoacetate+Ethylene glycol→1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity:: 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester can undergo various reactions, including:
Acid-catalyzed hydrolysis: Cleavage of the dioxolane ring to yield the corresponding carboxylic acid.
Esterification: Formation of esters with other alcohols.
Oxidation: Conversion of the methyl group to a carboxylic acid group.
- Acid-catalyzed hydrolysis: Strong acids (e.g., sulfuric acid).
- Esterification: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).
- Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while esterification produces various esters.
Scientific Research Applications
1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester finds applications in:
Perfumery: Due to its fruity odor, it is used as a fragrance component.
Flavoring: Adds apple-like notes to food and beverages.
Pharmaceuticals: As an intermediate in drug synthesis.
Mechanism of Action
The exact mechanism of action remains context-dependent, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
While 1,3-Dioxolane-2-acetic acid, 2-nonyl-, methyl ester is unique due to its specific alkyl side chain, similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: (fructone) .
Ethyl acetoacetate ethylene ketal: (a related acetal) .
Remember that this compound’s applications extend beyond its chemical structure, impacting various fields
Properties
CAS No. |
109873-29-2 |
---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
methyl 2-(2-nonyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C15H28O4/c1-3-4-5-6-7-8-9-10-15(13-14(16)17-2)18-11-12-19-15/h3-13H2,1-2H3 |
InChI Key |
JOZDBELKKDLIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCCO1)CC(=O)OC |
Origin of Product |
United States |
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